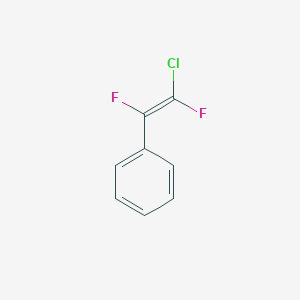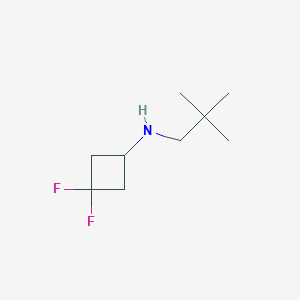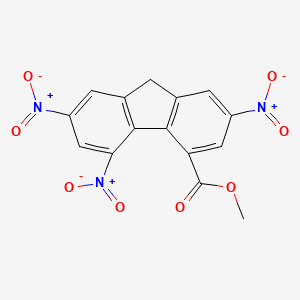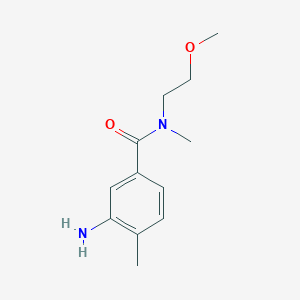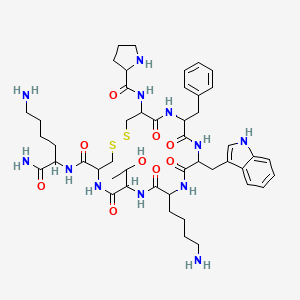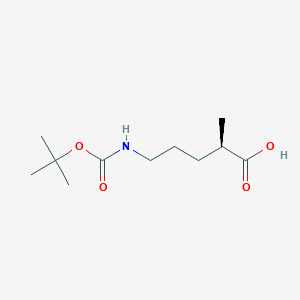
(R)-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of amino acids, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during multi-step synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid typically involves the protection of the amino group of an amino acid using di-tert-butyl dicarbonate (Boc2O). The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions are generally mild, often performed at room temperature, and the product is purified through crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids, including ®-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid, is often carried out using continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
®-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amino acid.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are frequently used in peptide synthesis.
Major Products
The major products formed from these reactions include the free amino acid after Boc deprotection and peptides when used in coupling reactions.
科学的研究の応用
®-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid has several applications in scientific research:
作用機序
The mechanism of action of ®-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions during synthesis. When the Boc group is removed under acidic conditions, the free amino group can participate in further reactions, such as peptide bond formation . The molecular targets and pathways involved depend on the specific application and the nature of the peptides or proteins being synthesized.
類似化合物との比較
Similar Compounds
®-5-Amino-2-methylpentanoic acid: The unprotected form of the compound.
®-5-((tert-Butoxycarbonyl)amino)-2-ethylpentanoic acid: A similar compound with a different alkyl chain length.
Uniqueness
®-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid is unique due to its specific structure, which provides a balance between stability and reactivity. The Boc group offers protection during synthesis, while the ®-configuration ensures the correct stereochemistry for biological applications .
特性
分子式 |
C11H21NO4 |
|---|---|
分子量 |
231.29 g/mol |
IUPAC名 |
(2R)-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-8(9(13)14)6-5-7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 |
InChIキー |
OBZVEXKLKXLILY-MRVPVSSYSA-N |
異性体SMILES |
C[C@H](CCCNC(=O)OC(C)(C)C)C(=O)O |
正規SMILES |
CC(CCCNC(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


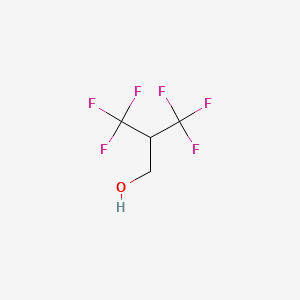
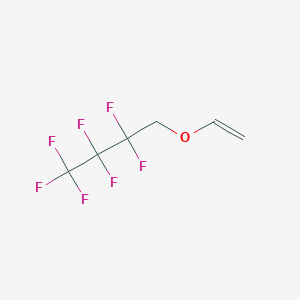
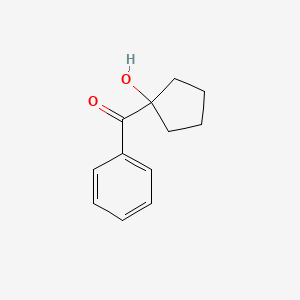
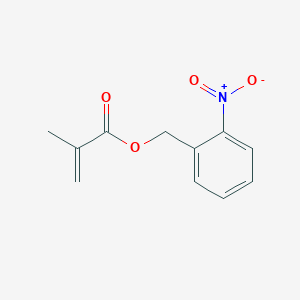

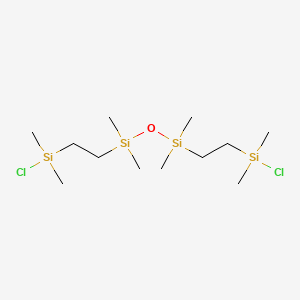

![1-[(4-Aminophenyl)sulfonyl]-L-proline methyl ester](/img/structure/B12083849.png)
![N-[2-(2-hydroxyethylamino)acetyl]undecanamide](/img/structure/B12083859.png)
